Liraglutide - 204656-20-2

Liraglutide

Catalog Number: EVT-273233
CAS Number: 204656-20-2
Molecular Formula: C172H265N43O51
Molecular Weight: 3751 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Liraglutide is a synthetic analog of human glucagon-like peptide-1 (GLP-1), a naturally occurring peptide hormone. [] It belongs to a class of drugs known as GLP-1 receptor agonists. [] While clinically approved for treating type 2 diabetes and obesity, Liraglutide holds significant research interest due to its diverse biological effects. [] Studies explore its potential in various fields, including cardiovascular health, [] renal function, [] and cellular processes like apoptosis and adipogenesis. [, , ]

Exendin-4 (Ex-4)

  • Compound Description: Exendin-4 is a naturally occurring 39-amino acid peptide and a potent glucagon-like peptide-1 receptor (GLP-1R) agonist. It exhibits a longer half-life than native GLP-1 due to its resistance to degradation by dipeptidyl peptidase-4 (DPP-4) [, , ]. Exendin-4 is known for its glucose-lowering effects, primarily mediated by stimulating glucose-dependent insulin secretion from pancreatic β-cells [, , ].
  • Relevance: Similar to Liraglutide, Exendin-4 is a GLP-1R agonist, and both compounds have been shown to increase blood sugar levels temporarily in normal rats. This effect is attributed to the activation of the hypothalamic-pituitary-adrenal (HPA) axis []. Moreover, cross-tolerance between Liraglutide and Exendin-4 was observed in normal rats, suggesting shared mechanisms of action [].

Guanethidine

  • Compound Description: Guanethidine is an antihypertensive drug that acts as an adrenergic neuron-blocking agent. It depletes norepinephrine stores in sympathetic neurons, thereby inhibiting sympathetic nerve activity [].
  • Relevance: Pretreatment with Guanethidine was found to block the glucose-increasing effects of Liraglutide in normal rats. This finding further supports the involvement of the sympathetic nervous system and the HPA axis in mediating Liraglutide's effects on blood glucose [].

Berberine

  • Compound Description: Berberine is an isoquinoline alkaloid with a long history of medicinal use. It is known for its anti-inflammatory, anti-diabetic, and cholesterol-lowering properties. Berberine has been shown to inhibit the hypothalamic-pituitary-adrenal (HPA) axis [].
  • Relevance: Central infusion of Berberine blocked the blood glucose-increasing effects of centrally administered Liraglutide in normal rats. This finding suggests that Liraglutide may exert its glucose-raising effects in the brain partly via activation of the HPA axis [].

Dexamethasone

  • Compound Description: Dexamethasone is a potent synthetic glucocorticoid with anti-inflammatory and immunosuppressive properties. It acts as a HPA axis inhibitor, suppressing the release of corticotropin-releasing hormone (CRH), adrenocorticotropic hormone (ACTH), and cortisol [].
  • Relevance: Similar to Berberine, central infusion of Dexamethasone was able to block the blood glucose-increasing effect of centrally administered Liraglutide in normal rats. This result further supports the involvement of the HPA axis in the hyperglycemic response to central Liraglutide administration [].

Exendin(9-39)

  • Compound Description: Exendin(9-39) is a potent and specific GLP-1R antagonist. It binds competitively to the GLP-1R, blocking the actions of GLP-1 and related agonists [, ].
  • Relevance: In a study investigating the effects of Liraglutide on oxidized low-density lipoprotein (oxLDL)-induced oxidative stress and fatty degeneration in macrophages, Exendin(9-39) was used to confirm the involvement of GLP-1R in mediating Liraglutide's protective effects. Pretreatment with Exendin(9-39) reversed the beneficial effects of Liraglutide on foam cell formation, oxidative stress markers, and lipid accumulation, suggesting that Liraglutide acts through the GLP-1R to exert its beneficial effects in this context [].

Sibutramine

    Compound Description: Sibutramine is a centrally acting appetite suppressant that inhibits the reuptake of serotonin, norepinephrine, and dopamine in the brain. This action leads to increased feelings of fullness and reduced appetite, promoting weight loss [].

Metformin

  • Compound Description: Metformin is a biguanide class antihyperglycemic agent commonly used as a first-line treatment for type 2 diabetes [, , , , , , , , ]. It works primarily by suppressing hepatic glucose production and improving insulin sensitivity [, , , , , , , , ].
  • Relevance: Many studies investigating the efficacy and safety of Liraglutide included patients already receiving Metformin as part of their diabetes management. The combination of Liraglutide and Metformin has consistently been found to provide superior glycemic control compared to either agent alone, highlighting their synergistic effects [, , , , , , , , ].

Rosiglitazone

  • Compound Description: Rosiglitazone is a thiazolidinedione class antidiabetic drug that improves insulin sensitivity by activating peroxisome proliferator-activated receptor gamma (PPARγ) [].
  • Relevance: Liraglutide, in combination with Metformin and Rosiglitazone, was shown to be a well-tolerated and effective therapy for type 2 diabetes, leading to significant improvements in glycemic control compared to placebo [].

Sodium-glucose cotransporter-2 inhibitors (SGLT2i)

  • Compound Description: SGLT2 inhibitors are a class of antidiabetic medications that work by inhibiting glucose reabsorption in the kidneys, promoting glucose excretion in urine [].
  • Relevance: Clinical trials have investigated the efficacy and safety of adding Liraglutide to SGLT2i therapy in patients with type 2 diabetes inadequately controlled on SGLT2i alone. Results showed that the combination of Liraglutide and SGLT2i provided superior glycemic control compared to SGLT2i monotherapy [].

Insulin

  • Compound Description: Insulin is a key hormone produced by pancreatic β-cells that regulates blood glucose levels by promoting glucose uptake and utilization in various tissues. It is a crucial treatment for type 1 diabetes and is often required in advanced stages of type 2 diabetes [, , , , , ].
  • Relevance: The combined use of Liraglutide and insulin has been investigated in patients with type 2 diabetes who have inadequate glycemic control on insulin alone. Studies suggest that this combination therapy can be safe and effective in improving glycemic control, reducing insulin requirements, and promoting weight loss [].

Lixisenatide

  • Compound Description: Lixisenatide is another GLP-1 receptor agonist with a slightly shorter duration of action compared to Liraglutide [].
  • Relevance: A study directly compared the efficacy and safety of Liraglutide and Lixisenatide as add-on therapies to Metformin in patients with type 2 diabetes inadequately controlled on Metformin monotherapy. Findings indicated that Liraglutide was more effective than Lixisenatide in improving glycemic control over the 26-week study period [].

Semaglutide

    Compound Description: Semaglutide is a long-acting GLP-1 receptor agonist administered once weekly, offering a more convenient dosing regimen compared to Liraglutide's once-daily administration [, ].

Saxagliptin and Vildagliptin

    Compound Description: Saxagliptin and Vildagliptin are dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of oral antidiabetic agents that increase the levels of endogenous GLP-1 by inhibiting its degradation [].

    Relevance: A study compared the efficacy and safety of adding Liraglutide, Saxagliptin, or Vildagliptin to existing oral hypoglycemic therapy in poorly controlled Chinese patients with type 2 diabetes. Results demonstrated that Liraglutide was superior to both Saxagliptin and Vildagliptin in reducing HbA1c levels and promoting weight loss, highlighting its greater efficacy in this patient population [].

Source and Classification

Liraglutide is classified as a lipopeptide due to its fatty acid modification, which enhances its binding to albumin and prolongs its half-life. It is synthesized using solid-phase peptide synthesis techniques, which allow for the precise assembly of amino acid sequences.

Synthesis Analysis

The synthesis of liraglutide typically involves solid-phase peptide synthesis (SPPS), which allows for efficient production of peptides with high purity. Key methods include:

  • Solid Phase Synthesis: The process begins with the attachment of a protected amino acid to a solid resin. The Fmoc (9-fluorenylmethoxycarbonyl) protecting group is commonly used to safeguard the amino group during synthesis. The sequence is built by sequentially adding protected amino acids, followed by deprotection and cleavage from the resin at the end of synthesis .
  • Key Steps in Synthesis:
    • The initial step involves coupling N-terminal Fmoc-protected glycine to a resin.
    • Subsequent amino acids are added in a specific order, with purification steps such as reverse-phase high-performance liquid chromatography (HPLC) to ensure high yield and purity .
    • The final product is obtained through lyophilization after cleavage from the resin .
  • Technical Parameters: Typical conditions include using coupling agents like HCTU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and bases like N,N-diisopropylethylamine for activation, with reaction temperatures maintained at room temperature or slightly elevated conditions .
Molecular Structure Analysis

Liraglutide consists of a linear chain of 31 amino acids with a molecular formula of C172H265N43O51C_{172}H_{265}N_{43}O_{51}. Its structure features:

  • Amino Acid Sequence: The sequence includes modifications such as palmitoylation at lysine 26, which enhances its hydrophobicity and binding affinity.
  • Conformation: Circular dichroism studies indicate that liraglutide adopts a helical conformation in membrane-mimicking environments, which is critical for its biological activity .

Structural Characteristics

PropertyDetails
Molecular WeightApproximately 3752.3 g/mol
Amino Acid Count31
ModificationsPalmitoyl group at Lys26
Chemical Reactions Analysis

Liraglutide undergoes several chemical reactions during its synthesis:

  • Coupling Reactions: Each amino acid is coupled through peptide bond formation, typically using activating agents to facilitate the reaction.
  • Deprotection Reactions: After each coupling step, protective groups are removed to expose the reactive amine for subsequent additions.
  • Purification Reactions: Crude liraglutide is purified through reverse-phase HPLC, where impurities are separated based on their hydrophobic interactions with the column material.

The efficiency of these reactions can be influenced by factors such as temperature, pH, and concentration of reagents used.

Mechanism of Action

Liraglutide acts by mimicking the action of endogenous glucagon-like peptide-1. Its mechanism involves:

  1. Receptor Binding: Liraglutide binds to GLP-1 receptors on pancreatic beta cells.
  2. Insulin Secretion: This binding stimulates insulin secretion in response to elevated blood glucose levels.
  3. Inhibition of Glucagon Release: It reduces glucagon secretion from alpha cells, leading to decreased hepatic glucose production.
  4. Gastric Emptying Delay: Liraglutide slows gastric emptying, contributing to increased satiety and reduced food intake.

This multi-faceted mechanism helps regulate blood sugar levels effectively in patients with type 2 diabetes .

Physical and Chemical Properties Analysis

Liraglutide exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in water and organic solvents like dimethyl sulfoxide.
  • Stability: The compound shows good stability under physiological conditions due to its modifications that prevent rapid degradation by dipeptidyl peptidase IV (DPP-IV).
  • Storage Conditions: Liraglutide should be stored at controlled room temperature away from light.
Applications

Liraglutide has significant clinical applications:

  1. Diabetes Management: It is primarily used for managing type 2 diabetes by improving glycemic control.
  2. Weight Management: Liraglutide has also been approved for weight management in obese patients due to its appetite-suppressing effects.
  3. Cardiovascular Benefits: Studies suggest that liraglutide may have cardiovascular protective effects beyond glucose regulation.

Properties

CAS Number

204656-20-2

Product Name

Liraglutide

IUPAC Name

(2S)-5-[[(5S)-5-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]propanoyl]amino]-6-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[2-[[(2S)-5-carbamimidamido-1-(carboxymethylamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-6-oxohexyl]amino]-2-(hexadecanoylamino)-5-oxopentanoic acid

Molecular Formula

C172H265N43O51

Molecular Weight

3751 g/mol

InChI

InChI=1S/C172H265N43O51/c1-18-20-21-22-23-24-25-26-27-28-29-30-37-53-129(224)195-116(170(265)266)59-64-128(223)180-68-41-40-50-111(153(248)199-115(62-67-135(232)233)154(249)204-120(73-100-44-33-31-34-45-100)159(254)214-140(93(11)19-2)167(262)192-97(15)146(241)201-122(76-103-79-183-108-49-39-38-48-106(103)108)157(252)203-118(72-90(5)6)158(253)212-138(91(7)8)165(260)200-110(52-43-70-182-172(177)178)149(244)184-81-130(225)193-109(51-42-69-181-171(175)176)148(243)187-84-137(236)237)196-144(239)95(13)189-143(238)94(12)191-152(247)114(58-63-127(174)222)194-131(226)82-185-151(246)113(61-66-134(230)231)198-155(250)117(71-89(3)4)202-156(251)119(75-102-54-56-105(221)57-55-102)205-162(257)124(85-216)208-164(259)126(87-218)209-166(261)139(92(9)10)213-161(256)123(78-136(234)235)206-163(258)125(86-217)210-169(264)142(99(17)220)215-160(255)121(74-101-46-35-32-36-47-101)207-168(263)141(98(16)219)211-132(227)83-186-150(245)112(60-65-133(228)229)197-145(240)96(14)190-147(242)107(173)77-104-80-179-88-188-104/h31-36,38-39,44-49,54-57,79-80,88-99,107,109-126,138-142,183,216-221H,18-30,37,40-43,50-53,58-78,81-87,173H2,1-17H3,(H2,174,222)(H,179,188)(H,180,223)(H,184,244)(H,185,246)(H,186,245)(H,187,243)(H,189,238)(H,190,242)(H,191,247)(H,192,262)(H,193,225)(H,194,226)(H,195,224)(H,196,239)(H,197,240)(H,198,250)(H,199,248)(H,200,260)(H,201,241)(H,202,251)(H,203,252)(H,204,249)(H,205,257)(H,206,258)(H,207,263)(H,208,259)(H,209,261)(H,210,264)(H,211,227)(H,212,253)(H,213,256)(H,214,254)(H,215,255)(H,228,229)(H,230,231)(H,232,233)(H,234,235)(H,236,237)(H,265,266)(H4,175,176,181)(H4,177,178,182)/t93-,94-,95-,96-,97-,98+,99+,107-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,138-,139-,140-,141-,142-/m0/s1

InChI Key

YSDQQAXHVYUZIW-QCIJIYAXSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)NC(CCC(=O)NCCCCC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC6=CN=CN6)N)C(=O)O

Solubility

Soluble in DMSO

Synonyms

2211, NN
liraglutide
NN 2211
NN-2211
NN2211
Saxenda
victoza

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(CCC(=O)NCCCCC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC6=CN=CN6)N)C(=O)O

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)N[C@@H](CCC(=O)NCCCC[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC6=CN=CN6)N)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.